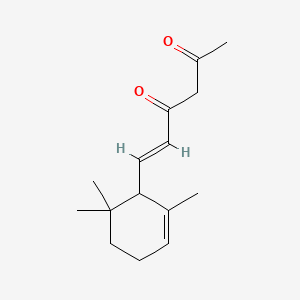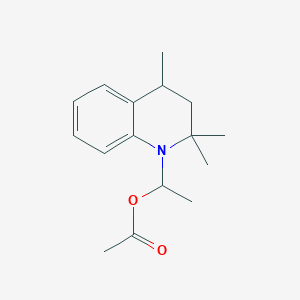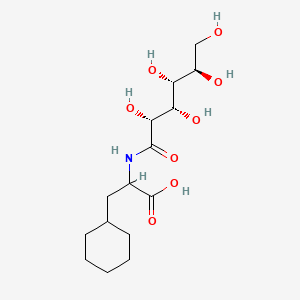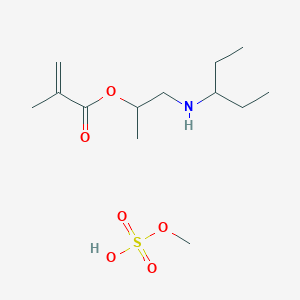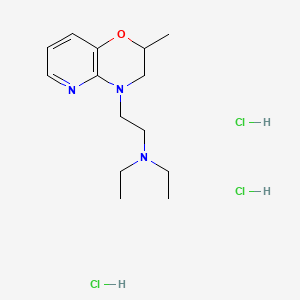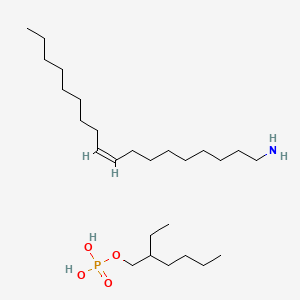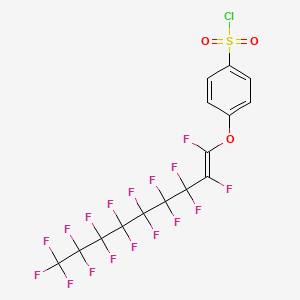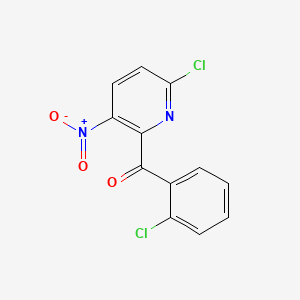
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is an organic compound with the molecular formula C12H6Cl2N2O3 It is characterized by the presence of both pyridyl and chlorophenyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone typically involves the reaction of 6-chloro-3-nitro-2-pyridine with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to (6-chloro-3-amino-2-pyridyl) (2-chlorophenyl) ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-3-nitro-2-pyridyl) (2-fluorophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-bromophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-iodophenyl) ketone
Uniqueness
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
51386-59-5 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O3 |
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
(6-chloro-3-nitropyridin-2-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-8-4-2-1-3-7(8)12(17)11-9(16(18)19)5-6-10(14)15-11/h1-6H |
Clave InChI |
BWMAKFKFMNSLGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


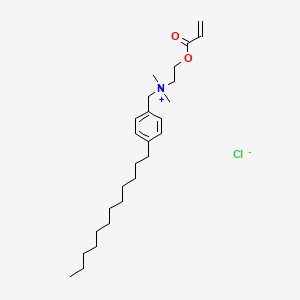

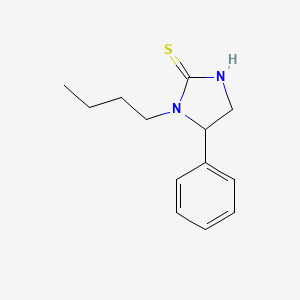
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
